Predicted Lipophilicity (cLogP) of N9-Isobutyl vs. N9-Methyl and N9-Unsubstituted 6-Chloropurines
The calculated partition coefficient (cLogP) for 6-chloro-9-isobutyl-9H-purine is estimated at 2.43 ± 0.3, compared to 1.56 ± 0.3 for 6-chloro-9-methyl-9H-purine and 0.89 ± 0.3 for unsubstituted 6-chloropurine . The branched isobutyl group at N9 confers a significant increase in lipophilicity, which governs membrane permeability and organic-phase extraction efficiency during synthesis. This quantitative difference is relevant for researchers designing compound libraries where logP tuning is critical for ADME property optimization.
| Evidence Dimension | Predicted cLogP (calculated octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ≈ 2.43 (ACD/Labs prediction) |
| Comparator Or Baseline | 6-Chloro-9-methyl-9H-purine: cLogP ≈ 1.56; 6-Chloropurine: cLogP ≈ 0.89 |
| Quantified Difference | Δ cLogP ≈ +0.87 vs. 9-methyl analog; Δ cLogP ≈ +1.54 vs. unsubstituted 6-chloropurine |
| Conditions | In silico prediction using ACD/Labs Percepta; cLogP values are model-derived estimates, not experimentally determined logP. |
Why This Matters
Higher lipophilicity directly impacts compound solubility, membrane permeability, and chromatographic retention, making the isobutyl-substituted scaffold better suited for applications requiring enhanced organic-phase partitioning or cellular uptake compared to its less lipophilic analogs.
